Pinol

Beschreibung

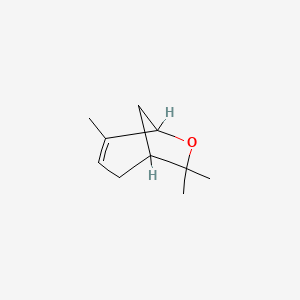

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7-4-5-8-6-9(7)11-10(8,2)3/h4,8-9H,5-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBXVAOMEVOTGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1OC2(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871443 |

Source

|

| Record name | 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-97-0 |

Source

|

| Record name | Pinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Oxabicyclo(3.2.1)oct-3-ene, 4,7,7-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Oxabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7,7-Trimethyl-6-oxabicyclo(3.2.1)oct-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Pinol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpenoid ether, exists as two diastereomers: cis-pinol and trans-pinol. These isomers, while sharing the same molecular formula (C₁₀H₁₆O), exhibit distinct three-dimensional arrangements of their atoms, leading to differences in their physicochemical properties and biological activities. Understanding these differences is crucial for applications in pharmacology, fragrance chemistry, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of this compound isomers, detailed experimental protocols for their characterization, and insights into their potential biological significance.

Chemical Structure and Isomerism

The core structure of this compound consists of a 6-oxabicyclo[3.2.1]octane skeleton with methyl and isopropylidene substituents. The stereochemical difference between the cis and trans isomers arises from the relative orientation of the methyl group and the ether bridge.

Diagram: Logical Relationship of this compound Isomers

Caption: Relationship between this compound and its cis and trans diastereomers.

Physicochemical Properties

| Property | cis-Pinol | trans-Pinol | Data Source |

| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | - |

| Molecular Weight | 152.24 g/mol | 152.24 g/mol | - |

| Predicted logP | 2.5 | 2.5 | ChemAxon |

| Predicted Water Solubility | 1.2 g/L | 1.2 g/L | ALOGPS |

| Predicted Boiling Point | 183-184 °C | Not available | - |

| Predicted Density | 0.94 g/cm³ | Not available | - |

Note: Much of the available data is based on computational predictions and may vary from experimental values. Further experimental validation is required for precise characterization.

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound involves the acid-catalyzed hydration of α-pinene, which can yield a mixture of terpineol isomers.[2][3][4][5][6] Subsequent intramolecular cyclization of a suitable terpineol isomer, such as α-terpineol, can lead to the formation of this compound. The ratio of cis to trans isomers can be influenced by the reaction conditions, including the choice of acid catalyst and solvent.

Workflow: Synthesis of this compound from α-Pinene

Caption: General workflow for the synthesis and separation of this compound isomers.

Detailed Methodology:

-

Hydration of α-Pinene: α-Pinene is treated with an aqueous solution of a mineral acid (e.g., sulfuric acid) or an organic acid (e.g., chloroacetic acid) to yield α-terpineol.[4] The reaction temperature and acid concentration are critical parameters to control the product distribution.

-

Intramolecular Cyclization: The resulting α-terpineol is then subjected to acid-catalyzed intramolecular cyclization. The choice of acid and reaction conditions will influence the stereoselectivity of the reaction, yielding a mixture of cis- and trans-pinol.

-

Separation of Isomers: The diastereomeric mixture of this compound can be separated using chromatographic techniques such as gas chromatography (GC) or column chromatography on a silica gel stationary phase. The difference in polarity and boiling points between the cis and trans isomers allows for their effective separation.

Spectroscopic Characterization

Distinguishing between cis and trans isomers of this compound requires detailed spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and stereochemical assignment of this compound isomers.[7][8][9][10] The chemical shifts and coupling constants of the protons and carbons in the bicyclic ring system will differ between the cis and trans isomers due to their different spatial orientations.

-

¹H NMR: Key diagnostic signals include those of the methyl protons and the protons on the carbon atoms of the ether bridge. The through-space interactions (Nuclear Overhauser Effect, NOE) between specific protons can definitively establish the relative stereochemistry.

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the vicinity of the stereocenters, will be different for the cis and trans isomers.

2. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in the this compound molecule.[11] The characteristic C-O-C stretching vibrations of the ether linkage will be present in the spectra of both isomers, typically in the range of 1000-1200 cm⁻¹. While the overall IR spectra of the cis and trans isomers are expected to be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the two diastereomers.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the this compound isomers.[12][13][14] Both cis- and trans-pinol will exhibit a molecular ion peak corresponding to their molecular weight (152.24 g/mol ). The fragmentation patterns, resulting from the ionization and subsequent decomposition of the molecules, may show subtle differences that can aid in their differentiation, although these are often less pronounced for diastereomers compared to constitutional isomers.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound isomers are not extensively documented, related monoterpenoids have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. The different three-dimensional structures of cis- and trans-pinol can lead to different interactions with biological targets such as enzymes and receptors, resulting in varying pharmacological profiles. Further research is needed to elucidate the specific mechanisms of action and potential therapeutic applications of each this compound isomer.

Diagram: Hypothetical Drug Development Workflow

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Terpineol - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 1H, 13C and 15N backbone resonance assignment of the peptidyl-prolyl cis-trans isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Isomer-Resolved Mobility-Mass Analysis of α-Pinene Ozonolysis Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS | Semantic Scholar [semanticscholar.org]

- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]

The Natural Occurrence and Sources of Pinol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpenoid, is a naturally occurring organic compound found in a variety of plants. Also known by its synonym verbenone, this compound and its precursors are significant components of the essential oils of numerous plant species. This technical guide provides an in-depth overview of the natural occurrence and sources of this compound in plants, detailing quantitative data, experimental protocols for its extraction and analysis, and the biosynthetic pathways involved in its formation. This information is crucial for researchers in phytochemistry, pharmacology, and drug development seeking to explore the potential applications of this bioactive molecule.

Natural Occurrence and Plant Sources

This compound, or verbenone, is found in the essential oils of a range of aromatic plants. Its presence is particularly notable in species within the Lamiaceae and Verbenaceae families.

Key Plant Sources:

-

Rosmarinus officinalis (Rosemary): The essential oil of rosemary is a well-documented source of verbenone. The concentration of this compound can vary depending on the chemotype, geographical origin, and cultivation conditions of the plant.

-

Verbena officinalis (Common Vervain): While detailed quantitative data for this compound in common vervain is less abundant in readily available literature, it is recognized as a constituent of its essential oil.

-

Pinus species (Pines): Various pine species are rich sources of α-pinene and β-pinene, which are the direct precursors for the biosynthesis of this compound. The essential oils of species such as Pinus roxburghii, Pinus wallichiana, and Pinus gerardiana contain high percentages of these pinenes. While this compound itself may not be a major direct constituent of fresh pine oil, the abundance of its precursors makes pine species a significant indirect source.

Quantitative Data of this compound (Verbenone) in Plant Essential Oils

The concentration of this compound in the essential oils of plants can vary significantly. The following table summarizes available quantitative data for verbenone in selected plant species. It is important to note that these values can be influenced by factors such as the plant's genetic makeup, environmental conditions, harvest time, and the extraction method used.

| Plant Species | Plant Part | This compound (Verbenone) Concentration (% of Essential Oil) | Reference |

| Rosmarinus officinalis | Flowering branches and leaves | 13.45% | [1] |

| Rosmarinus officinalis ct. verbenone | Flowering top | 5.60% | [2] |

| Rosmarinus officinalis (from Italy) | Flowers and leaves | >7% | [3] |

Experimental Protocols

The extraction and quantification of this compound from plant materials typically involve the isolation of the essential oil followed by chromatographic analysis.

Extraction of Essential Oil by Hydrodistillation

This is a common method for extracting volatile compounds like this compound from aromatic plants.

Materials:

-

Fresh or dried plant material (e.g., leaves, flowering tops)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Round bottom flask

-

Condenser

Procedure:

-

Weigh a known amount of the plant material and place it in the round bottom flask.

-

Add a sufficient volume of distilled water to the flask to cover the plant material.

-

Set up the Clevenger-type apparatus with the flask and condenser.

-

Heat the mixture to boiling using the heating mantle. The steam and volatile compounds will rise and be condensed.

-

The essential oil, being less dense than water, will separate and can be collected from the apparatus.

-

The collected essential oil should be dried over anhydrous sodium sulfate to remove any residual water.

-

Store the essential oil in a sealed, dark glass vial at a low temperature to prevent degradation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for essential oil analysis (e.g., DB-5ms or HP-5ms)

-

Helium as the carrier gas

Procedure:

-

Sample Preparation: Prepare a dilute solution of the extracted essential oil in a suitable solvent (e.g., hexane or ethanol).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the column as they pass through it. The temperature of the GC oven is programmed to increase over time to facilitate the separation of compounds with different boiling points.

-

Mass Spectrometry Detection: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

-

Identification: The identity of this compound (verbenone) is confirmed by comparing its retention time and mass spectrum with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).

-

Quantification: The percentage of this compound in the essential oil is determined by calculating the peak area of this compound relative to the total peak area of all the components in the chromatogram (area normalization method). For more accurate quantification, an internal or external standard calibration curve can be used.

Biosynthetic Pathways

This compound (verbenone) is not directly synthesized through the primary metabolic pathways in plants but is a product of the modification of other monoterpenes. The biosynthesis originates from the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

1. Synthesis of the Precursor α-Pinene:

Geranyl pyrophosphate (GPP), a ten-carbon molecule formed from the condensation of IPP and DMAPP, serves as the immediate precursor for the synthesis of many monoterpenes. The enzyme pinene synthase catalyzes the cyclization of GPP to form α-pinene.

Caption: Synthesis of α-pinene from Geranyl Pyrophosphate.

2. Conversion of α-Pinene to this compound (Verbenone):

This compound (verbenone) is formed through the oxidation of α-pinene. This transformation can occur via a two-step enzymatic process. First, α-pinene is oxidized to verbenol. Subsequently, verbenol is further oxidized to verbenone. While the specific enzymes responsible for this conversion in plants are not fully elucidated, enzymes such as cytochrome P450 monooxygenases , peroxidases , and laccases are implicated in similar oxidative reactions of terpenes.

Caption: Biosynthesis of Verbenone (this compound) from α-Pinene.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the extraction, identification, and quantification of this compound from plant material.

Caption: General workflow for this compound analysis from plants.

Conclusion

This compound (verbenone) is a naturally occurring monoterpenoid found in the essential oils of various plants, with Rosmarinus officinalis being a notable source. Its biosynthesis is intricately linked to the metabolism of α-pinene, a common constituent of many plant essential oils, particularly from Pinus species. The methodologies outlined in this guide for extraction and quantification, primarily hydrodistillation followed by GC-MS analysis, provide a robust framework for researchers. Further investigation into the specific enzymatic pathways and the screening of a wider range of plant species could unveil new, rich sources of this valuable bioactive compound, paving the way for its potential applications in the pharmaceutical and other industries.

References

Spectroscopic Data for the Identification of Pinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol (C₁₀H₁₆O), a bicyclic monoterpenoid ether, is a natural compound found in various essential oils. Its unique chemical structure and potential biological activities make it a subject of interest in chemical and pharmaceutical research. Accurate identification and characterization of this compound are crucial for its study and potential applications. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the unequivocal identification of this compound. This document also outlines detailed experimental protocols for acquiring this data and presents a logical workflow for spectroscopic analysis.

Chemical Structure

IUPAC Name: 4,7,7-trimethyl-6-oxabicyclo[3.2.1]oct-3-ene Molecular Formula: C₁₀H₁₆O Molecular Weight: 152.23 g/mol

Spectroscopic Data

The following tables summarize the key spectroscopic data for the identification of this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Carbon Atom | Chemical Shift (δ) in ppm | Multiplicity (DEPT) |

| C1 | Data not available | CH |

| C2 | Data not available | CH₂ |

| C3 | Data not available | CH |

| C4 | Data not available | C |

| C5 | Data not available | CH |

| C7 | Data not available | C |

| C8 | Data not available | CH₃ |

| C9 | Data not available | CH₃ |

| C10 | Data not available | CH₃ |

| C6 | Data not available | C |

Note: Specific assigned chemical shift values for all carbons in this compound are not consistently available in publicly accessible databases. The multiplicity is predicted based on the known structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

| Proton(s) | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |

| H-3 | ~5.3-5.5 | m | Not available | 1H |

| H-5 | ~4.4-4.6 | d | Not available | 1H |

| H-1 | ~2.0-2.2 | m | Not available | 1H |

| H-2 (endo) | ~2.0-2.2 | m | Not available | 1H |

| H-2 (exo) | ~1.6-1.8 | m | Not available | 1H |

| CH₃-C4 | ~1.6-1.7 | s | - | 3H |

| CH₃-C7 (syn) | ~1.2-1.3 | s | - | 3H |

| CH₃-C7 (anti) | ~1.0-1.1 | s | - | 3H |

Note: The chemical shift values are approximate and based on typical ranges for similar monoterpenoid structures. "m" denotes a multiplet, "d" a doublet, and "s" a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3040 | =C-H stretch (alkene) | Medium |

| 2970-2850 | C-H stretch (alkane) | Strong |

| ~1650 | C=C stretch (alkene) | Medium |

| ~1380, 1365 | C-H bend (gem-dimethyl) | Medium |

| ~1100 | C-O-C stretch (ether) | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 152 | Moderate | [M]⁺ (Molecular ion) |

| 137 | High | [M - CH₃]⁺ |

| 109 | High | [M - C₃H₇]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 79 | Moderate | [C₆H₇]⁺ |

| 43 | High | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pasteur pipette and glass wool

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Weigh the appropriate amount of this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently vortex the vial to ensure the sample is fully dissolved.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to a height of about 4-5 cm.[1][2]

-

Cap the NMR tube securely.

-

-

Instrument Setup (General Parameters for a 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (or more, depending on concentration).

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To obtain the Fourier-transform infrared (FTIR) spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample (1-2 drops)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe moistened with isopropanol or ethanol and allow it to dry completely.

-

Collect a background spectrum. This will be automatically subtracted from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a single drop of the liquid this compound sample directly onto the center of the ATR crystal.

-

Ensure the crystal is fully covered by the sample.

-

Initiate the sample scan.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing and Analysis:

-

The software will automatically perform a Fourier transform to generate the IR spectrum.

-

Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups.

-

Clean the ATR crystal thoroughly with a solvent-moistened wipe after the measurement.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any impurities and obtain its mass spectrum for molecular weight determination and fragmentation analysis.

Materials:

-

This compound sample

-

A suitable solvent for dilution (e.g., hexane or dichloromethane)

-

GC-MS instrument with a capillary column

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (~1 mg/mL) in the chosen solvent.

-

-

Instrument Setup and Parameters:

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for monoterpene analysis.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Final hold: Hold at 240 °C for 5 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the this compound peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern.

-

Compare the obtained mass spectrum with a library database (e.g., NIST, Wiley) for confirmation.

-

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification of a natural product like this compound using the spectroscopic techniques described.

Caption: A logical workflow for the identification of this compound using NMR, IR, and GC-MS.

References

The Discovery and Chemical Journey of Pinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinol, a bicyclic monoterpene ether, holds a significant place in the historical landscape of natural product chemistry. First identified from the essential oils of pine species, its unique structure and reactivity have intrigued chemists for over a century. This technical guide provides a comprehensive overview of the discovery, history, and chemical research of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its initial isolation, the elucidation of its structure by pioneering chemists, and the evolution of its synthetic methodologies.

Discovery and Early History

The story of this compound is intrinsically linked to the pioneering work of German chemist Otto Wallach, a Nobel laureate whose research in the late 19th and early 20th centuries laid the foundation for modern terpene chemistry.[1][2][3][4][5] Wallach's systematic investigation of essential oils led to the isolation and characterization of numerous terpenes.[1][3] While the exact date of this compound's first isolation is not definitively documented in readily available literature, Wallach's extensive work on the constituents of pine oil, published in journals like Justus Liebigs Annalen der Chemie, was crucial in identifying and understanding this compound.[6][7] His research established the fundamental chemical transformations of terpenes, providing the initial framework for understanding the structure and reactivity of this compound.[1][3]

The initial challenge for early chemists was to distinguish and separate the various components within the complex mixture of pine oil.[8] Fractional distillation was a key technique employed for this purpose, allowing for the separation of compounds based on their boiling points.[9]

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆O | [10][11][12] |

| Molecular Weight | 152.23 g/mol | [10][11][12] |

| CAS Registry Number | 2437-97-0 | [10][11][12] |

| Boiling Point | Not explicitly found | |

| Density | Not explicitly found | |

| Refractive Index | Not explicitly found | |

| Solubility | Soluble in most organic solvents. | [13] |

Experimental Protocols

Isolation of this compound from Pine Oil (Historical Method)

The early isolation of this compound from pine oil relied on the principles of fractional distillation. While specific historical protocols are scarce, the general approach would have involved the following steps:

-

Source Material: Pine oil, obtained from the distillation of resin from pine trees.[8]

-

Apparatus: A fractional distillation apparatus, including a distillation flask, a fractionating column packed with a suitable material (e.g., glass beads or rings) to increase surface area, a condenser, and a receiving flask.

-

Procedure: a. The crude pine oil is placed in the distillation flask. b. The apparatus is assembled, and heat is applied to the distillation flask. c. As the temperature rises, the components of the pine oil begin to vaporize according to their boiling points. d. The vapor travels up the fractionating column, where a series of condensations and vaporizations occur, leading to a separation of the components. e. Fractions are collected at different temperature ranges. This compound, as a specific component, would be collected in the fraction corresponding to its boiling point. f. Repeated fractional distillation of the this compound-rich fraction would be performed to achieve higher purity.

Synthesis of this compound

A common laboratory synthesis of this compound involves the acid-catalyzed isomerization of α-pinene oxide.

Reaction: α-Pinene oxide → this compound

Materials:

-

α-Pinene oxide

-

Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous inert solvent (e.g., toluene)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

A solution of α-pinene oxide in an anhydrous inert solvent is prepared in a round-bottom flask.

-

A catalytic amount of an anhydrous acid catalyst is added to the solution.

-

The reaction mixture is stirred at a specific temperature (e.g., room temperature or slightly elevated) for a monitored period. The progress of the reaction can be followed by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion of the reaction, the mixture is washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

The organic layer is separated using a separatory funnel and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Logical Relationships in this compound Research

The discovery and subsequent research on this compound can be visualized as a logical progression of scientific inquiry.

Caption: Logical workflow of this compound research.

Signaling Pathways and Experimental Workflows

While this compound itself is not typically associated with specific signaling pathways in the context of drug development, its synthesis from α-pinene provides a clear experimental workflow that can be visualized.

Caption: Experimental workflow for this compound synthesis.

Conclusion

The discovery and study of this compound represent a classic chapter in the history of organic chemistry. From its initial isolation from pine oil by pioneering chemists like Otto Wallach to the development of elegant synthetic routes, the journey of this compound showcases the evolution of chemical research methodologies. For today's researchers, scientists, and drug development professionals, understanding this history provides not only a fascinating glimpse into the past but also a solid foundation for the continued exploration of the chemical and potential biological properties of this intriguing monoterpene. The detailed experimental protocols and logical workflows presented in this guide offer practical tools for those working with this compound and related compounds.

References

- 1. This compound CAS#: 60761-04-8 [m.chemicalbook.com]

- 2. Biosynthesis of ascaridole: iodide peroxidase-catalyzed synthesis of a monoterpene endoperoxide in soluble extracts of Chenopodium ambrosioides fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Otto Wallach – Wikipedia [de.wikipedia.org]

- 7. Liebigs Annalen - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Biomedical Papers: ASCARIDOLE AND RELATED PEROXIDES FROM THE GENUS CHENOPODIUM [biomed.papers.upol.cz]

- 10. Spartan [spartan.com.lb]

- 11. This compound (CAS 2437-97-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. scribd.com [scribd.com]

- 13. Ascaridole - Sciencemadness Wiki [sciencemadness.org]

Understanding the stereochemistry of pinol enantiomers

An In-depth Technical Guide to the Stereochemistry of Pinol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic monoterpene ether, exists as a pair of enantiomers, (+)-pinol and (-)-pinol. The stereochemistry of these molecules plays a crucial role in their biological activity, making the understanding and control of their synthesis and separation paramount for applications in pharmacology and medicinal chemistry. This guide provides a comprehensive overview of the stereochemistry of this compound enantiomers, including their synthesis, separation, and characterization, with a focus on experimental methodologies and quantitative data.

Introduction to the Stereochemistry of this compound

This compound, chemically known as 6,8-epoxy-p-menth-1-ene, possesses two chiral centers, leading to the existence of enantiomeric pairs. The spatial arrangement of the atoms in these enantiomers results in different interactions with chiral environments, such as biological receptors, leading to distinct pharmacological effects. Therefore, the ability to synthesize and isolate pure enantiomers of this compound is of significant interest in drug discovery and development. The differential biological activities of enantiomers are a well-documented phenomenon; for instance, only one enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[1][2]

Synthesis of this compound Enantiomers

The stereoselective synthesis of this compound enantiomers is a challenging yet critical aspect of their study. While specific, detailed protocols for the enantioselective synthesis of this compound are not abundantly available in the public domain, general strategies for the synthesis of related terpenoids can be adapted.

Asymmetric Synthesis

Asymmetric synthesis aims to create a specific stereoisomer of a product. This can be achieved using chiral catalysts, chiral auxiliaries, or chiral reagents.[3][4][5] For this compound, a potential synthetic route could involve the enantioselective epoxidation of a suitable precursor like α-terpineol. The use of chiral catalysts in epoxidation reactions is a well-established method for producing enantiomerically enriched epoxides, which can then be further transformed into the target this compound enantiomers.

A plausible synthetic pathway for the enantioselective synthesis of α-terpineol, a potential precursor to this compound, involves the intramolecular alkylation of enolate anions generated from norterpenyl bromides bearing oxazolidinone chiral auxiliaries.[6]

Synthesis from Natural Precursors

Natural sources often provide enantiomerically enriched starting materials. For instance, α-pinene and limonene, which are abundant in essential oils, can serve as chiral precursors for the synthesis of this compound.[7][8] The synthesis of terpineol from α-pinene has been reported using various acid catalysts.[9] Further intramolecular cyclization could potentially yield this compound.

Experimental Protocol: General Acid-Catalyzed Synthesis of Terpineol from α-Pinene

This protocol provides a general framework for the synthesis of terpineol, which could be a precursor to this compound.

-

Reaction Setup: A mixture of α-pinene, water, and an acid catalyst (e.g., phosphoric acid, acetic acid) is prepared in a reaction vessel.

-

Temperature Control: The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) and maintained for a set duration (e.g., 12-15 hours).

-

Monitoring: The reaction progress is monitored using techniques like gas chromatography (GC) to determine the conversion of α-pinene and the formation of terpineol.

-

Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or column chromatography.

Chiral Resolution of this compound Enantiomers

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. This is often necessary when an enantioselective synthesis is not feasible or does not provide sufficient enantiomeric purity.

Chiral Chromatography

Chiral chromatography is a powerful method for separating enantiomers.[1][10][11] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

Experimental Protocol: General Chiral HPLC Separation

-

Column Selection: A suitable chiral column, such as one with a cellulose-based or cyclodextrin-based stationary phase, is chosen.[10][12]

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethanol or isopropanol) with a small amount of an additive (e.g., diethylamine), is selected and optimized to achieve the best separation.[12]

-

Analysis: The racemic this compound sample is dissolved in the mobile phase and injected into the HPLC system.

-

Detection: A UV detector is commonly used for detection.

-

Data Analysis: The chromatogram will show two separate peaks corresponding to the two enantiomers, allowing for their quantification.

Experimental Protocol: General Chiral Gas Chromatography (GC) Separation

-

Column Selection: A capillary column with a chiral stationary phase, such as a derivatized cyclodextrin, is used.[13][14][15]

-

Temperature Program: The oven temperature is programmed to start at a low temperature and gradually increase to a higher temperature to ensure good separation.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

Injection and Detection: The sample is injected into the GC, and a flame ionization detector (FID) or a mass spectrometer (MS) is used for detection.[16]

Diastereomeric Crystallization

This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[17]

Experimental Protocol: General Resolution via Diastereomeric Salt Formation

-

Reaction: The racemic mixture of a suitable this compound derivative (e.g., an acidic or basic derivative) is reacted with an enantiomerically pure chiral resolving agent (e.g., tartaric acid or a chiral amine) in a suitable solvent.[17]

-

Crystallization: The resulting diastereomeric salts are allowed to crystallize. Due to their different solubilities, one diastereomer will preferentially crystallize out of the solution.

-

Separation: The crystals of the less soluble diastereomer are separated by filtration.

-

Liberation of Enantiomer: The pure diastereomer is then treated with an acid or a base to remove the chiral resolving agent, yielding the enantiomerically pure this compound derivative.

Characterization of this compound Enantiomers

Once separated, the enantiomers of this compound must be characterized to confirm their identity and purity.

Polarimetry and Specific Rotation

Polarimetry is a technique used to measure the optical rotation of a chiral compound. The specific rotation is a characteristic physical property of an enantiomer.

Experimental Protocol: Measurement of Specific Rotation

-

Sample Preparation: A solution of the purified this compound enantiomer of a known concentration is prepared in a suitable solvent.

-

Measurement: The optical rotation of the solution is measured using a polarimeter at a specific temperature and wavelength (usually the sodium D-line at 589 nm).

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (c * l) where [α] is the specific rotation, α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

Quantitative Data: Specific Rotation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for identifying and quantifying compounds. When coupled with a chiral column, it can be used to determine the enantiomeric excess of a sample.[16]

Experimental Protocol: Chiral GC-MS Analysis

-

Instrumentation: A gas chromatograph equipped with a chiral capillary column is connected to a mass spectrometer.

-

Method: A temperature program is used to separate the enantiomers on the chiral column.

-

Analysis: The mass spectrometer provides mass spectra for each enantiomer, confirming their identity. The peak areas in the chromatogram are used to calculate the enantiomeric excess (ee).

Quantitative Data: Enantiomeric Excess (ee)

The enantiomeric excess is a measure of the purity of a chiral sample and is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 where [R] and [S] are the concentrations of the R and S enantiomers, respectively.

Biological Activity of this compound Enantiomers

While specific studies on the differential pharmacological effects of this compound enantiomers are limited in the available literature, it is well-established that enantiomers of other terpenes, such as α-pinene, exhibit different biological activities. For example, studies have shown that the (+) and (-) enantiomers of α-pinene have different antimicrobial and spasmogenic effects.[18][19][20][21] This suggests that the enantiomers of this compound are also likely to have distinct pharmacological profiles. Further research is needed to elucidate the specific biological activities of (+)-pinol and (-)-pinol.

Visualizations

Caption: Principle of enantiomer separation by chiral chromatography.

Conclusion

The stereochemistry of this compound enantiomers is a critical factor influencing their biological properties. While detailed information on their synthesis, separation, and specific properties is not as readily available as for other common terpenes, this guide provides a framework based on established principles of stereochemistry and analytical chemistry. Further research into the enantioselective synthesis and pharmacological evaluation of (+)- and (-)-pinol is warranted to fully unlock their therapeutic potential. The experimental protocols and data presentation formats outlined in this document are intended to serve as a valuable resource for researchers in this field.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective synthesis of α-terpineol and nephthenol by intramolecular acyloxazolidinone enolate alkylations - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Rotational spectra of o-, m-, and p-cyanophenol and internal rotation of p-cyanophenol | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 10. csfarmacie.cz [csfarmacie.cz]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. researchgate.net [researchgate.net]

- 14. amt.copernicus.org [amt.copernicus.org]

- 15. research-collection.ethz.ch [research-collection.ethz.ch]

- 16. scispec.co.th [scispec.co.th]

- 17. youtube.com [youtube.com]

- 18. Biological activities of α-pinene and β-pinene enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Role of Monoterpenes in Plant Defense: A Technical Guide to Pinol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

October 28, 2025

This technical guide provides an in-depth exploration of the role of pinol-like monoterpenes in plant defense mechanisms. While "this compound" is not a standard term for a specific monoterpene in scientific literature, it is likely used to refer to common bicyclic monoterpenes such as α-pinene and β-pinene, which are pivotal in plant defense. This document will focus on these and other key monoterpenes, providing quantitative data, detailed experimental protocols, and visualizations of the signaling pathways involved in their protective functions against herbivores and pathogens.

Introduction to Monoterpenes in Plant Defense

Monoterpenes are a class of terpenes that consist of two isoprene units and have the molecular formula C₁₀H₁₆. They are major components of essential oils and play a crucial role in protecting plants from a variety of threats. These volatile organic compounds can act as toxins, feeding deterrents, and attractants for the natural enemies of herbivores. This guide will specifically examine the functions of α-pinene, limonene, and verbenone as key examples of defensive monoterpenes.

Quantitative Data on Monoterpene Defensive Action

The following tables summarize quantitative data from various studies, illustrating the efficacy of specific monoterpenes in plant defense.

Table 1: Efficacy of α-Pinene Against Herbivores

| Herbivore Species | Plant Species | α-Pinene Concentration | Effect | Reference |

| Dendroctonus valens (Red Turpentine Beetle) | Artificial diet | 9 mg/g | Significant inhibition of boring length after 6 hours. | [1] |

| Cassia occidentalis | In vitro | Ecologically relevant concentrations | Inhibition of radicle growth, enhanced solute leakage, increased malondialdehyde, proline, and hydrogen peroxide levels. | [2] |

Table 2: Insecticidal and Larvicidal Activity of Limonene

| Insect Species | Formulation | Concentration | Mortality/Effect | Reference |

| Mealybugs and Scale Insects | 1% limonene aqueous solution | 1% | 69-100% control of mealybugs and scales. | [3] |

| Aedes aegypti (larvae) | Essential oil from Eucalyptus staigeriana (41.68% limonene) | 47.04 ppm (LC50) | 50% larval mortality within 24 hours. | [4] |

| Aedes aegypti (larvae) | Limonene nanoemulsion | 91.25 µg/mL (LC50) | 50% larval mortality after 24 hours of exposure. | [5] |

| Tribolium confusum | R-(+)-limonene | 85 mg/L air | 100% efficacy. | [6] |

Table 3: Efficacy of Verbenone in Repelling Mountain Pine Beetle (Dendroctonus ponderosae)

| Location | Treatment | Tree Mortality | Reference |

| Heber, Utah | Verbenone-treated plots | ~15% | [7] |

| Heber, Utah | Untreated plots | 50% | [7] |

| Stanley Lake | Verbenone-treated plots | ~30% | [7] |

| Stanley Lake | Untreated plots | ~50% | [7] |

| Redfish Lake | Verbenone-treated plots | 60% | [7] |

| Redfish Lake | Untreated plots | 90% | [7] |

| Alpine, Wyoming | Verbenone-treated plots | 5% | [7] |

| Alpine, Wyoming | Untreated plots | 20% | [7] |

| Lac le Jeune, B.C. | Verbenone-treated residential properties | Significantly lower than untreated forests | [8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the quantitative data tables.

Quantification of α-Pinene in Plant and Animal Tissues

Objective: To determine the concentration of α-pinene in biological matrices.

Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) [9]

-

Sample Preparation:

-

For blood samples, use 100 µL. For mammary gland tissue, use 100 mg.

-

Dilute the sample with an internal standard (e.g., ²H₃-α-pinene).

-

Seal the samples in headspace vials. Homogenize tissue samples within the vial.

-

-

Equilibration:

-

Equilibrate the vials at 60°C for a brief period to allow volatile compounds to enter the headspace.

-

-

Analysis:

-

Analyze the headspace sample using a GC-MS system.

-

GC Column: DB-5MS (60 m × 0.25 mm i.d., 0.25-μm film thickness).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 45°C for 2 min, ramp to 70°C at 5°C/min and hold for 15 min, then ramp to 160°C at 2°C/min, and finally to 260°C at 30°C/min and hold for 10 min.

-

MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring m/z 136 for α-pinene and m/z 139 for the internal standard.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area ratios of α-pinene to the internal standard against the analyte concentration.

-

Use a linear weighted least-squares regression model (1/x²) to calculate the concentration of α-pinene in the samples.

-

Analysis of Plant Volatiles

Objective: To identify and quantify volatile organic compounds, including monoterpenes, emitted by plants.

Methodology: In-Tube Extraction (ITEX) with GC-MS [10]

-

Sample Preparation and Volatile Trapping:

-

Place 0.15 g of the plant sample into a 20 mL headspace vial and seal it.

-

Incubate the vial at 60°C with continuous agitation (500 rpm) for 10 minutes.

-

Use an ITEX syringe with a porous polymer fiber microtrap (e.g., Tenax TA) to adsorb the volatile compounds from the headspace. Perform 15 strokes at an extraction speed of 100 μL/s.

-

-

Thermal Desorption and GC-MS Analysis:

-

Thermally desorb the trapped volatiles directly into the GC-MS injector at 250°C.

-

GC Column: ZB-5ms capillary column (30 m × 0.25 mm i.d. × 0.25 µm).

-

Carrier Gas: Helium at a flow rate of 1 mL/min.

-

Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 160°C at 4°C/min, then ramp to 250°C at 15°C/min and hold for 10 min.

-

MS Detection: Operate in full scan mode (m/z 40–500) with electron impact ionization at 70 eV.

-

-

Compound Identification:

-

Identify volatile constituents by comparing their mass spectra and retention times with those of known standards and by matching with mass spectral libraries (e.g., NIST).

-

Signaling Pathways in Monoterpene-Mediated Defense

Plants respond to herbivore and pathogen attacks by activating complex signaling pathways, often involving the phytohormones jasmonic acid (JA) and salicylic acid (SA). Monoterpenes can act as signaling molecules themselves or their production can be induced as a downstream response.

Jasmonic Acid (JA) Signaling Pathway

The JA pathway is typically activated in response to wounding by herbivores and necrotrophic pathogens.

Caption: Jasmonic acid signaling pathway activated by herbivore attack.

Salicylic Acid (SA) Signaling Pathway

The SA pathway is generally induced in response to biotrophic pathogens.

Caption: Salicylic acid signaling pathway in response to biotrophic pathogens.

Conclusion

Monoterpenes like α-pinene, limonene, and verbenone are integral to the chemical defense strategies of plants. Their roles as direct toxins, deterrents, and signaling molecules are well-documented. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into these fascinating compounds. Understanding the intricate signaling pathways that regulate their production is key to developing novel strategies for crop protection and for the discovery of new therapeutic agents. The continued exploration of these natural defense mechanisms holds significant promise for both agriculture and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. alpha-Pinene inhibits growth and induces oxidative stress in roots | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 3. Limonene, a citrus extract, for control of mealybugs and scale insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Physicochemical Characteristics of Four Limonene-Based Nanoemulsions and Their Larvicidal Properties against Two Mosquito Species, Aedes albopictus and Culex pipiens molestus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Operational Success of Verbenone Against the Mountain Pine Beetle in a Rural Community | Arboriculture & Urban Forestry [auf.isa-arbor.com]

- 9. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene in Rodent Blood and Mammary Gland by Headspace GC--MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.6. GC-MS Qualitative Analysis of Volatile Compounds [bio-protocol.org]

Preliminary Studies on the Biological Activity of Pine-Derived Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The term "pinol" is not commonly used in scientific literature to refer to a single, specific molecule. It is often used colloquially or as a broader term for various bioactive compounds derived from pine (genus Pinus). This guide provides a comprehensive overview of the preliminary biological activities of several key, well-researched phytochemicals and extracts from pine, which are likely the subject of interest. These include D-pinitol, pinenes (α and β), pinocembrin, and standardized extracts like pine bark extract (Pycnogenol®).

This document details their anti-inflammatory, antimicrobial, antioxidant, and anticancer properties, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key mechanisms and workflows.

D-Pinitol: Anti-Inflammatory Activity

D-pinitol is a naturally occurring inositol found in various plants, including pine species.[1] It has been investigated for a range of pharmacological effects, with a notable focus on its anti-inflammatory properties.[2]

Data Presentation: Anti-Inflammatory Effects of D-Pinitol

| Compound | Model/Assay | Dosage/Concentration | Observed Effect | Reference |

| D-Pinitol | Formalin-induced paw edema (in vivo, chick model) | 12.5, 25, and 50 mg/kg (oral gavage) | Significant (p < 0.05) and dose-dependent reduction in paw licks and paw edema diameter. | [3] |

| D-Pinitol + Celecoxib | Formalin-induced paw edema (in vivo, chick model) | D-pinitol + Celecoxib (42 mg/kg) | More effective reduction in inflammatory parameters than individual groups. | [3] |

| (+)-pinitol | Carrageenan-induced paw edema (in vivo, rat model) | 20 mg/kg | Considerably inhibited paw edema. | [1] |

| D-Pinitol | Molecular Docking (in silico) | N/A | Favorable binding affinity of -5.0 kcal/mol with Cyclooxygenase-2 (COX-2). | [4] |

Experimental Protocols

Formalin-Induced Paw Edema in Chicks

This in vivo protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to reduce edema and nociceptive responses induced by a chemical irritant.

-

Animal Model: Day-old chicks are typically used.

-

Grouping: Animals are divided into several groups: a negative control (vehicle), a positive control (a known anti-inflammatory drug like celecoxib or ketoprofen), and test groups receiving different doses of D-pinitol (e.g., 12.5, 25, 50 mg/kg).[3]

-

Administration: The test compounds, positive control, and vehicle are administered orally via gavage.[3]

-

Induction of Inflammation: After a set period post-administration (e.g., 30-60 minutes), inflammation is induced by injecting a formalin solution (e.g., 2.5%) into the sub-plantar surface of the right hind paw of each chick.[3]

-

Nociception Measurement: Immediately after formalin injection, the number of paw licks is counted for a defined period (e.g., the first 10 minutes) as a measure of the nociceptive response.[3]

-

Edema Measurement: The diameter of the inflamed paw is measured using a digital caliper at various time points (e.g., 60, 90, and 120 minutes) after formalin injection.[3]

-

Data Analysis: The percentage of inhibition of edema and the reduction in paw licks are calculated by comparing the results from the test groups to the negative control group. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Mandatory Visualization

Caption: Proposed mechanism of D-Pinitol's anti-inflammatory action via COX-2 inhibition.

Pinenes (α-Pinene and β-Pinene)

α-Pinene and β-pinene are bicyclic monoterpenes and are major constituents of pine essential oils. They are known for a wide array of biological activities, particularly their antimicrobial and anti-inflammatory effects.[5][6]

Data Presentation: Antimicrobial Activity of Pinenes

| Compound | Microorganism | Assay Type | MIC Value (µg/mL) | MIC Value (µL/mL) | Reference |

| (+)-α-Pinene | Cryptococcus neoformans | Broth Microdilution | 117 | - | [7] |

| (+)-β-Pinene | Cryptococcus neoformans | Broth Microdilution | 117 | - | [7] |

| (+)-α-Pinene | MRSA | Broth Microdilution | 4,150 | - | [7] |

| (+)-β-Pinene | MRSA | Broth Microdilution | 6,250 | - | [7] |

| α-Pinene | S. epidermidis SSI 1 | Solid Medium Diffusion | - | 5 | [5] |

| β-Pinene | S. epidermidis ATCC 12228 | Solid Medium Diffusion | - | 40 | [8] |

| Eugenol (for comparison) | S. pneumoniae ATCC 11773 | Solid Medium Diffusion | - | 2.5 | [8] |

Note: Direct comparison between studies can be challenging due to different methodologies (e.g., broth microdilution vs. solid medium diffusion) and units.

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a specific cell density (e.g., 10^5 CFU/mL).

-

Serial Dilution: The test compound (e.g., (+)-α-pinene) is serially diluted in the broth medium across the wells of a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Minimal Microbicidal Concentration (MMC): To determine the MMC, an aliquot from the wells showing no growth is sub-cultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MMC.

Mandatory Visualization

Caption: Experimental workflow for determining MIC and MMC of antimicrobial compounds.

Pine Bark Extract (Pycnogenol®)

Pycnogenol® is a standardized extract from the bark of the French maritime pine (Pinus pinaster). It is a well-studied supplement known for its potent antioxidant and anti-inflammatory effects, supported by numerous clinical trials.[9][10]

Data Presentation: Anti-inflammatory Effects of Pycnogenol®

| Extract | Model/Assay | Dosage/Concentration | Biomarker | Result | Reference |

| Pycnogenol® | Clinical Trial (Osteoarthritis Patients) | 100 mg/day (50 mg x 2) for 3 months | C-Reactive Protein (CRP) | Significant reduction from 3.9 mg/L to 1.1 mg/L. | [11] |

| Pycnogenol® | Clinical Trial (Periodontitis Patients) | 200 mg/day (100 mg x 2) for 3 months | Salivary MMP-8 | Significant reduction (p = 0.0261) vs. placebo. | [12][13] |

| Pycnogenol® | Clinical Trial (Periodontitis Patients) | 200 mg/day (100 mg x 2) for 3 months | Serum IL-6 | Significant reduction (p = 0.0409) vs. placebo. | [12][13] |

| Pycnogenol® | Clinical Trial (Traumatic Brain Injury) | 150 mg/day for 10 days | IL-6, IL-1β, CRP | Protocol designed to measure expected reduction. | [1][14] |

| Pycnogenol® | In Vitro (Human Leukocytes) | 150 mg/day for 5 days (in vivo supplementation) | COX-2, 5-LOX Gene Expression | Almost entirely subdued induction upon pro-inflammatory stimulation. | [15] |

Experimental Protocols

Randomized, Double-Blind, Placebo-Controlled Clinical Trial Protocol

This protocol outlines a "gold standard" approach for evaluating the efficacy of a supplement like Pycnogenol® on inflammatory biomarkers in a human population.

-

Study Design: A randomized, double-blind, placebo-controlled trial is designed. Neither the participants nor the investigators know who is receiving the active supplement versus the placebo.

-

Participant Recruitment: A specific cohort of patients is recruited (e.g., individuals with traumatic brain injury, osteoarthritis, or periodontitis).[1][11][12][14]

-

Baseline Measurement: Before the intervention begins, baseline data is collected. This includes blood and/or saliva samples to measure initial levels of inflammatory biomarkers (e.g., IL-6, IL-1β, CRP, MMP-8).[1][12]

-

Intervention: Participants are randomly assigned to one of two groups:

-

Follow-up Measurements: Samples (blood, saliva) are collected at specified intervals during and at the end of the study (e.g., on day 5 and day 10) to measure changes in the biomarkers.[1]

-

Analysis: The change in biomarker levels from baseline to the end of the study is compared between the intervention and placebo groups using appropriate statistical methods to determine the supplement's effect.

Mandatory Visualization

Caption: Pycnogenol® dual-inhibition of COX-2 and 5-LOX inflammatory pathways.

Pinocembrin: Anticancer and Antioxidant Activity

Pinocembrin (5,7-dihydroxyflavanone) is a flavonoid abundant in pine heartwood, propolis, and other plants.[16] It has demonstrated significant potential as an antimicrobial, anti-inflammatory, antioxidant, and anticancer agent.[16]

Data Presentation: Anticancer Effects of Pinocembrin

| Compound | Cell Line | Assay Type | Concentration | Observed Effect | Reference |

| Pinocembrin | MCF-7, MDA-MB-231 (Breast Cancer) | Western Blot | 80, 160, 240 µM (72h) | Upregulated PTEN; Decreased phosphorylated AKT. | [17] |

| Pinocembrin | PC-3 (Prostate Cancer) | Cell Proliferation | Dose-dependent | Inhibition of cell proliferation and colony formation. | |

| Pinocembrin | PC-3 (Prostate Cancer) | Apoptosis Assay | Dose-dependent | Induced apoptosis via modulation of Bax/Bcl-2 and caspases. | |

| Pinocembrin | PC-3 (Prostate Cancer) | Cell Cycle Analysis | Dose-dependent | Caused G0/G1 phase cell cycle arrest. |

Experimental Protocols

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insight into the molecular mechanisms of a compound's action.

-

Cell Culture and Treatment: Cancer cell lines (e.g., MCF-7) are cultured under standard conditions. Cells are then treated with various concentrations of pinocembrin for a specified time (e.g., 72 hours).[17]

-

Protein Extraction: Cells are harvested and lysed using a buffer to extract total cellular proteins. Protein concentration is determined using an assay like the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel onto a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-PTEN, anti-p-AKT). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The light is captured on film or by a digital imager.

-

Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.

Mandatory Visualization

Caption: Pinocembrin inhibits breast cancer proliferation via the PTEN/PI3K/AKT pathway.[17]

Caption: Pinocembrin induces apoptosis through both extrinsic and intrinsic pathways.[2]

References

- 1. Evaluation of the effects of pycnogenol (French maritime pine bark extract) supplementation on inflammatory biomarkers and nutritional and clinical status in traumatic brain injury patients in an intensive care unit: A randomized clinical trial protocol. — Department of Paediatrics [paediatrics.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of d-pinitol possibly through inhibiting COX-2 enzyme: in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Pycnogenol: 39 randomised, double-blind, placebo-controlled clinical studies [nutraceuticalbusinessreview.com]

- 11. Pine bark reduces inflammatory marker CRP in osteoarthritis | EurekAlert! [eurekalert.org]

- 12. Impact of a Dietary Supplementation with French Maritime Pine Bark Extract Pycnogenol® on Salivary and Serum Inflammatory Biomarkers During Non-Surgical Periodontal Therapy-A Randomized Placebo-Controlled Double-Blind Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Evaluation of the effects of pycnogenol (French maritime pine bark extract) supplementation on inflammatory biomarkers and nutritional and clinical status in traumatic brain injury patients in an intensive care unit: A randomized clinical trial protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study demonstrates the anti-inflammatory properties of pine bark extract | EurekAlert! [eurekalert.org]

- 16. Pinocembrin: A Novel Natural Compound with Versatile Pharmacological and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pinocembrin Inhibits the Proliferation and Metastasis of Breast Cancer via Suppression of the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Pinol and Its Derivatives: A Technical Guide for Drug Discovery

An in-depth exploration of computational approaches to unlock the therapeutic potential of pinol and its derivatives. This guide is intended for researchers, scientists, and drug development professionals interested in the application of in silico modeling techniques to accelerate the discovery and development of novel therapeutics based on the this compound scaffold.

Introduction to this compound and Its Therapeutic Potential

This compound, a bicyclic monoterpene found in various essential oils, has garnered scientific interest due to its diverse pharmacological activities. Preliminary studies suggest its potential as an anti-inflammatory, anticancer, and neuroprotective agent. The exploration of this compound and its synthetic derivatives through computational modeling offers a rapid and cost-effective strategy to elucidate their mechanisms of action, predict their pharmacokinetic and toxicological profiles, and guide the design of more potent and selective drug candidates. This whitepaper provides a comprehensive overview of the key in silico methodologies applicable to the study of this compound and its derivatives.

Molecular Docking: Unveiling Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in understanding the molecular basis of a drug's activity and can be used to screen virtual libraries of compounds against a biological target.

Hypothetical Docking of this compound Derivatives Against Cyclooxygenase-2 (COX-2)

To illustrate the application of molecular docking, a hypothetical study was conceptualized where this compound and its derivatives are docked against the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The objective is to predict the binding affinities and interaction patterns, providing insights into their potential anti-inflammatory mechanism.

Data Presentation: Predicted Binding Affinities of this compound Derivatives against COX-2

| Compound | Derivative Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| This compound | - | -7.2 | Arg120, Tyr355, Ser530 |

| Derivative A | Hydroxyl group at C2 | -8.5 | Arg120, Tyr355, Ser530, His90 |

| Derivative B | Carboxyl group at C7 | -9.1 | Arg120, Tyr355, Ser530, Arg513 |

| Derivative C | Phenyl group at C2 | -8.8 | Tyr355, Phe518, Leu352 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocol: Molecular Docking using AutoDock Vina

A generalized protocol for performing molecular docking using AutoDock Vina is as follows:

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 5IKR) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

-

Save the prepared protein in the PDBQT format.

-

-

Ligand Preparation:

-

Draw the 2D structures of this compound and its derivatives using a chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structures to 3D structures and perform energy minimization using a molecular mechanics force field (e.g., MMFF94).

-

Assign Gasteiger charges and define the rotatable bonds using ADT.

-

Save the prepared ligands in the PDBQT format.

-

-

Grid Box Generation:

-

Define the binding site on the target protein based on the co-crystallized ligand or using a blind docking approach.

-